molecular formula C13H17Br2NO B13766154 2,3-Dibromo-n,n-diethyl-3-phenylpropanamide CAS No. 6628-47-3

2,3-Dibromo-n,n-diethyl-3-phenylpropanamide

Cat. No.: B13766154
CAS No.: 6628-47-3
M. Wt: 363.09 g/mol
InChI Key: ZNLSNPVEZHLCGQ-UHFFFAOYSA-N
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Description

2,3-Dibromo-n,n-diethyl-3-phenylpropanamide is an organic compound with the molecular formula C₁₃H₁₇Br₂NO. It is characterized by the presence of two bromine atoms, a phenyl group, and a diethylamide group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-n,n-diethyl-3-phenylpropanamide typically involves the bromination of n,n-diethyl-3-phenylpropanamide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as light or a peroxide . The reaction conditions often include a solvent like carbon tetrachloride or chloroform, and the process is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-n,n-diethyl-3-phenylpropanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides or alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding dehalogenated amide.

Scientific Research Applications

2,3-Dibromo-n,n-diethyl-3-phenylpropanamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-Dibromo-n,n-diethyl-3-phenylpropanamide involves its interaction with molecular targets through its bromine atoms and amide group. The bromine atoms can participate in electrophilic reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect various molecular pathways and processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dibromo-n,n-diethyl-3-phenylpropanamide
  • This compound
  • This compound

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both bromine atoms and a phenyl group.

Properties

CAS No.

6628-47-3

Molecular Formula

C13H17Br2NO

Molecular Weight

363.09 g/mol

IUPAC Name

2,3-dibromo-N,N-diethyl-3-phenylpropanamide

InChI

InChI=1S/C13H17Br2NO/c1-3-16(4-2)13(17)12(15)11(14)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3

InChI Key

ZNLSNPVEZHLCGQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(C(C1=CC=CC=C1)Br)Br

Origin of Product

United States

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